Disperse Blue 106
Overview
Description
Disperse Blue 106 is a synthetic dye belonging to the anthraquinone family . It is primarily used in the textile industry to dye synthetic fibers such as polyester and nylon . It is a dark blue textile dye found in fabrics colored dark blue, brown, black, purple, and some greens . It is frequently found in 100% acetate and 100% polyester fabrics, but may also be found in bedding, nylon stockings, swimming suits, and tights .
Molecular Structure Analysis
The molecular formula of Disperse Blue 106 is C14 H17 N5 O3 S . The anthraquinone core of Disperse Blue 106 consists of three fused aromatic rings, two of which are benzene rings . This structure is part of what gives the dye its color, as the arrangement of conjugated double bonds in the rings can absorb and reflect light in a way that produces a blue hue .Physical And Chemical Properties Analysis
The average molecular weight of Disperse Blue 106 is 335.38 . The density is 1.38g/cm³, the boiling point is 550.8°C at 760 mmHg, and the flashing point is 286.9°C . The vapor pressure is 5.74E-13mmHg at 25°C, and the refractive index is 1.659 .Scientific Research Applications
Skin Sensitization and Risk Assessment
Disperse Blue 106 is recognized for its skin-sensitization hazard. Betts et al. (2005) in Contact Dermatitis used the local lymph node assay to measure dose-response relationships, revealing that Disperse Blue 106 has a relatively low EC3 value (0.01%), signifying a significant skin-sensitization hazard (Betts, Dearman, Kimber, & Maibach, 2005).
Allergen Content and Patch Test Reactions
Uter et al. (2007) analyzed the allergen content of Disperse Blue 106 and 124 and their mix, using high-performance liquid chromatography (HPLC) and descriptive analysis of patch test data. They found discrepancies in allergen content in batches and emphasized the need for quality control in allergen testing (Uter, Hildebrandt, Geier, Schnuch, & Lessmann, 2007).
Contact Allergy Epidemiology
Uter et al. (2001) in Contact Dermatitis reported that between 1995 and 1999, 4.3% of patients reacted positively to Disperse Blue 106 and/or 124, with a significant increase in positive reactions over the years. This study highlights the importance of these allergens in contact dermatitis and the justification for using a mix of both dyes in tests (Uter, Geier, Lessmann, & Hausen, 2001).
Allergic Contact Dermatitis from Textile Exposure
Brandão et al. (2004) reviewed patients allergic to Disperse Blue 106 in Portugal, finding a 0.6% allergy rate. The main localizations of dermatitis were axillae, antecubital fossae, face, neck, feet, hands, and trunk. This study highlights the varying incidence of allergen sensitivity in different regions (Brandão, Azenha, Barros, Bordalo, Correia, Faria, Gonçalo, Morais, Pereira, & Silva, 2004).
Improvement of Dye's Fastness Properties
Feng et al. (2016) in Dyes and Pigments synthesized new kinds of diester/diurethane tethered azo disperse dyes, including Disperse Blue 106, to improve fastness properties. They found that these new dyes exhibited higher molar extinction coefficients and improved fastness to wash and sublimation, offering a strategy for enhanced dye performance (Feng, Qian, Bai, Liu, & Hu, 2016).
Environmental Impact and Degradation
Ge et al. (2015) in the Korean Journal of Chemical Engineering optimized culture conditions for the fungus Aspergillus XJ-2 for the decolorization of Disperse Blue, achieving up to 94.8% decolorization in 48 hours. This study highlights the potential environmental impact of Disperse Blue and the effectiveness of biological degradation methods (Ge, Wei, Wang, Guo, & Xu, 2015).
Safety And Hazards
Disperse Blue 106 should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Patients diagnosed as contact allergic to Disperse Blue 106 should avoid putting products containing Disperse Blue 106 onto their skin in the future . They should wash all new dark clothing and bed linens at least twice before use, replace dark-colored linings of clothing with white, and wear 100% natural-based fabrics such as silk, wool, linen, cotton, hemp, or bamboo .
properties
IUPAC Name |
2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-3-18(6-7-20)11-4-5-12(10(2)8-11)16-17-14-15-9-13(23-14)19(21)22/h4-5,8-9,20H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHYHADQHHUIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864324 | |
Record name | C.I. Disperse Blue 106 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disperse Blue 106 | |
CAS RN |
68516-81-4, 12223-01-7 | |
Record name | Disperse Blue 106 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68516-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 111935 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068516814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse Blue 106 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Blue 106 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE BLUE 106 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C48O4QYD6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.